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Dichlorprop

Cat. No.: B359615
CAS No.: 120-36-5
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-UHFFFAOYSA-N
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Description

Historical Overview of Auxin-Type Herbicides and Their Evolution

The development of auxin-type herbicides marks a pivotal moment in agricultural history. The journey began with the discovery of the natural plant hormone indole-3-acetic acid (IAA), the first identified auxin, by Frits Went in 1926. unl.edu This discovery laid the groundwork for understanding how plant growth is regulated.

During the 1940s, researchers in both the United Kingdom and the United States independently discovered the herbicidal properties of synthetic compounds that mimic IAA. unl.eduunl.educhemcess.com This led to the development of the first selective organic herbicides, 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA (2-methyl-4-chlorophenoxyacetic acid). bioone.orgresearchgate.net These phenoxyalkanoic acid herbicides revolutionized agriculture by providing effective control of broadleaf weeds in cereal crops. bioone.orgcambridge.orgawsjournal.org

The success of these initial compounds spurred further research, leading to the synthesis of other auxinic herbicide classes, including benzoic acids (e.g., dicamba) and pyridine (B92270) carboxylic acids (e.g., picloram). cambridge.org Dichlorprop, a phenoxypropionic acid, emerged from this wave of chemical synthesis. chemcess.com Initially, this compound was produced and sold as a racemic mixture, containing equal amounts of both its stereoisomers. herts.ac.uk However, advancements in asymmetric synthesis have enabled the production of the single, herbicidally active isomer, reflecting a broader evolution in the pesticide industry towards more specific and efficient chemical formulations. herts.ac.ukwikipedia.org

Table 1: Timeline of Key Developments in Auxin-Type Herbicides

Date Development Significance
1926 Frits Went describes the compound responsible for phototropism, later identified as indole-3-acetic acid (IAA). unl.edu First identification of a natural plant hormone (auxin), laying the foundation for synthetic mimics.
1940s Independent discovery of 2,4-D and MCPA in the US and UK. unl.eduresearchgate.net Introduction of the first selective, organic herbicides, revolutionizing weed control in agriculture. awsjournal.org
Post-1940s Development of other auxinic herbicide classes, including phenoxypropionic acids (e.g., this compound), benzoic acids, and pyridine carboxylic acids. chemcess.comcambridge.org Expansion of the chemical toolkit for selective weed management.
1960s This compound is first marketed as a racemic mixture. wikipedia.org Commercial application of a new class of phenoxy herbicides.
Post-1960s Advancements in chemical synthesis allow for the production of enantiopure R-Dichlorprop (this compound-P). wikipedia.org Shift towards using only the biologically active isomer, reducing the environmental load of inactive chemicals.

Isomeric Forms of this compound: R- and S-Enantiomers and Their Significance in Biological Activity

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. herts.ac.ukacs.org While chemically similar, these isomers exhibit significant differences in their biological activity due to the stereospecific nature of biological receptors in plants. acs.org

The herbicidal activity of this compound is almost exclusively attributed to the (R)-enantiomer, also known as This compound-P (B76475). herts.ac.ukwikipedia.orgjuniperpublishers.com The (S)-enantiomer is considered biologically inactive as a herbicide. acs.orgjuniperpublishers.com This enantioselectivity is a critical aspect of this compound's function. The initial commercial formulations of this compound were racemic mixtures, containing both R- and S-enantiomers in equal parts. herts.ac.ukwikipedia.org

Table 2: Comparison of this compound Enantiomers

Property (R)-Dichlorprop (this compound-P) (S)-Dichlorprop
Common Name This compound-P bcpcpesticidecompendium.org -
Biological Activity Herbicidally active herts.ac.ukjuniperpublishers.com Herbicidally inactive acs.orgjuniperpublishers.com
Effect on Plant Growth Inhibits growth, causes morphological disturbances proquest.com Can slightly promote growth in some cases proquest.com
Commercial Use Used in modern, enantiopure herbicide formulations wikipedia.org Component of older, racemic mixture formulations wikipedia.org

Role of this compound as a Synthetic Auxin and Plant Growth Regulator

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). unl.edulsuagcenter.com Synthetic auxins like this compound are used as plant growth regulators and, at higher concentrations, as herbicides for the control of broadleaf weeds. awsjournal.orgucanr.edu The herbicidal action of this compound stems from its ability to induce uncontrolled and abnormal plant growth. wikipedia.org

The mechanism involves disrupting multiple essential physiological processes. ucanr.edu this compound is absorbed through the leaves and roots and translocates within the plant to areas of active growth. herts.ac.ukucanr.edu Once in the plant cells, it binds to auxin receptors, such as the TIR1/AFB proteins. nih.gov Natural auxins like IAA are typically subject to tight regulation within the plant, being quickly inactivated through conjugation and degradation. nih.gov In contrast, synthetic auxins like this compound persist for longer periods, leading to a sustained and overwhelming hormonal response. nih.gov

This hormonal overdose is thought to increase cell wall plasticity, stimulate protein synthesis, and enhance the production of ethylene. wikipedia.org These effects lead to rapid, disorganized, and unsustainable cell division and elongation, ultimately damaging the plant's vascular tissues and causing growth distortions like stem twisting and leaf epinasty, leading to the death of susceptible plants. wikipedia.orgucanr.edu

Current and Emerging Research Trends in this compound Studies

Contemporary research on this compound is increasingly focused on its environmental behavior and the development of sophisticated analytical techniques. A significant area of study is the enantioselective degradation of this compound in the environment. Microbial degradation is a primary pathway for the dissipation of this compound in soil and water. acs.orgacs.org Research has shown that microorganisms can preferentially degrade one enantiomer over the other. For example, some studies have found that the herbicidally inactive S-isomer can degrade faster in soil than the active R-isomer, while other studies in different media show the opposite. acs.orgacs.orgtandfonline.com This enantioselectivity is crucial for accurate environmental fate modeling. juniperpublishers.com Bacterial genera such as Sphingobium and Sphingopyxis have been identified as key players in the degradation of both this compound enantiomers. nih.gov

Another major research trend is the development of advanced analytical methods for the enantioselective analysis of this compound. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are being refined to separate and quantify the individual R- and S-enantiomers in complex environmental samples like soil and water. helixchrom.comepa.govresearchgate.netnih.gov Capillary zone electrophoresis has also been shown to be a fast and efficient technique for this purpose. acs.org These methods are essential for monitoring the environmental fate and behavior of chiral pesticides accurately. juniperpublishers.comcdc.gov

Furthermore, research is exploring the use of this compound and its derivatives as auxin "prodrugs." mdpi.comnih.gov A prodrug is an inactive compound that is converted into an active substance within the plant. For instance, the ester form, this compound-P-2-ethylhexyl (DCPE), can be hydrolyzed to the active this compound acid form after being absorbed by the plant. mdpi.comnih.gov This approach may offer better control over auxin delivery and activity for specific applications in horticulture and micropropagation. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O3<br>C9H8Cl2O3<br>C6H3Cl2OCH(CH3)COOH B359615 Dichlorprop CAS No. 120-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid
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InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
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InChI Key

MZHCENGPTKEIGP-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C9H8Cl2O3, Array
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Related CAS

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt)
Record name Dichlorprop [BSI:ISO]
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DSSTOX Substance ID

DTXSID0020440
Record name Dichlorprop
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Molecular Weight

235.06 g/mol
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Physical Description

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS.
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Flash Point

204 °C o.c.
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Solubility

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none
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Density

1.42, Relative density (water = 1): 1.4
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Vapor Pressure

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible
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Color/Form

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID

CAS No.

120-36-5
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Melting Point

117.5 °C, 117-118 °C
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Mechanisms of Action and Phytotoxicity of Dichlorprop

Morphological and Physiological Responses in Target Plants

Phytotoxicological Impact at Subcellular and Tissue Levels

Dichlorprop's phytotoxicity manifests at the cellular and tissue levels through several key mechanisms. Exposure, particularly to the (R)-enantiomer, leads to significant disturbances in plant physiology. Studies have shown that (R)-dichlorprop can inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis acs.orgfigshare.comresearchgate.net. This inhibition results in a marked decrease in the content of specific fatty acids, with reductions exceeding 50% for certain fatty acids due to ACCase inhibition acs.orgfigshare.com.

Table 1: Differential Impact of this compound Enantiomers on Plant Biomass

EnantiomerPercentage Change in Shoot Fresh WeightReference
(R)-Dichlorprop-37.6% researchgate.netnih.gov
(S)-Dichlorprop+7.6% researchgate.netnih.gov

Oxidative Stress and Cell Death Pathways Induced by this compound

This compound's herbicidal action is intricately linked to the induction of oxidative stress, leading to programmed cell death pathways, specifically ferroptosis-like cell death.

Reactive Oxygen Species (ROS) Generation and Accumulation

Exposure to (R)-dichlorprop triggers the accumulation of Reactive Oxygen Species (ROS) within plant cells acs.orgnih.gov. These highly reactive molecules, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can cause significant damage to cellular components such as proteins, lipids, carbohydrates, and DNA researchgate.net. The generation of ROS is exacerbated by the activity of enzymes like NADPH oxidases, which are implicated in herbicide-induced ROS accumulation acs.orgnih.gov. An imbalance between ROS production and the plant's antioxidant defense mechanisms results in oxidative stress, a critical factor in herbicide-induced phytotoxicity researchgate.netacs.orgnih.gov.

Lipid Peroxidation and Membrane Integrity Disruption

A hallmark of this compound-induced cellular damage is lipid peroxidation, a process where ROS attack polyunsaturated fatty acids (PUFAs) in cell membranes researchgate.netfrontiersin.org. This leads to the accumulation of lipid hydroperoxides (LOOHs) and malondialdehyde (MDA), indicators of membrane damage acs.orgfigshare.comacs.orgnih.gov. Specifically, (R)-dichlorprop treatment results in the accumulation of lipid hydrogen peroxides and malondialdehyde acs.orgnih.gov. Enzymes such as lipoxygenase and NADPH cytochrome P450 oxidase play a role in promoting this lipid peroxidation acs.orgnih.gov. The disruption of fatty acid unsaturation, caused by the inhibition of fatty acid desaturase activity under (R)-dichlorprop exposure, directly contributes to increased cell membrane permeability and compromised membrane integrity nih.govresearchgate.net. This damage to membrane composition and function is a critical step in the herbicide's toxic pathway acs.orgfigshare.com.

Table 2: Biochemical Markers of Oxidative Stress Induced by (R)-Dichlorprop

Biochemical MarkerObserved Effect under (R)-DCPP TreatmentInvolved Enzymes/PathwaysReference
Reactive Oxygen Species (ROS)AccumulationNADPH oxidases acs.orgnih.gov
Lipid Hydrogen PeroxidesSignificant AccumulationLipoxygenase, NADPH cytochrome P450 oxidase acs.orgnih.gov
Malondialdehyde (MDA)Significant Accumulation- acs.orgnih.gov
Glutathione (B108866)Depletion- acs.orgnih.gov
Ascorbic AcidDepletion- acs.orgnih.gov
Glutathione PeroxidaseDepletion- acs.orgnih.gov
Fatty Acid UnsaturationDisrupted balanceInhibition of FA desaturase activity nih.govresearchgate.net

Enantioselective Effects on Plant Metabolism

The chiral nature of this compound means that its (R) and (S) enantiomers can interact differently with plant biochemical pathways, leading to distinct metabolic responses.

Differential Metabolic Profiling in Response to R- and S-Dichlorprop

Metabolomic analyses reveal significant differences in the metabolic profiles of plants treated with (R)-dichlorprop versus (S)-dichlorprop researchgate.netnih.govnih.govresearchgate.net. In Arabidopsis thaliana, (R)-DCPP treatment led to a substantial decrease in shoot fresh weight, while (S)-DCPP treatment resulted in a slight increase researchgate.netnih.gov. Metabolomic profiling using Gas Chromatography-Mass Spectrometry (GC-MS) identified differential changes primarily in carbohydrates, organic acids, and fatty acids between the two enantiomers researchgate.netnih.gov.

Specifically, (R)-DCPP has been found to significantly impact several metabolic pathways in A. thaliana leaves, including lactose (B1674315) metabolism, starch and sucrose (B13894) metabolism, the TCA cycle, fatty acid biosynthesis, and the pentose (B10789219) phosphate (B84403) pathway nih.govresearchgate.net. This enantiomer also leads to an accumulation of antioxidants within the plant leaves nih.govresearchgate.net. In contrast, treatment with (S)-DCPP resulted in an increase in amino acids and certain terpenoids nih.govresearchgate.net. These findings underscore that the enantioselectivity of this compound is a critical factor influencing its metabolic impact on plants, affecting growth, cellular integrity, and biochemical pathways differently based on the stereoisomer acs.orgfigshare.comnih.govresearchgate.net.

Impact on Carbohydrate, Organic Acid, and Fatty Acid Metabolism

This compound, especially its active (R)-enantiomer ((R)-DCPP), significantly disrupts crucial metabolic processes in plants, leading to impaired growth and cellular dysfunction.

Fatty Acid Metabolism: The herbicide's impact on fatty acid synthesis is substantial. (R)-Dichlorprop has been shown to inhibit Acetyl-CoA Carboxylase (ACCase), a key enzyme responsible for initiating fatty acid biosynthesis dp.techacs.orgfigshare.comnih.gov. This inhibition results in a marked reduction in the content of various fatty acids. Studies indicate that (R)-DCPP can decrease the levels of certain fatty acids by over 50% acs.orgfigshare.comnih.gov. Concurrently, the herbicide promotes an increase in free fatty acids (FFAs), which are implicated in exacerbating oxidative stress within plant cells researchgate.netresearchgate.netresearchgate.net. Furthermore, (R)-DCPP disrupts the delicate balance of fatty acid unsaturation by inhibiting the activity of fatty acid desaturases. This imbalance is a critical factor contributing to ferroptosis, a form of programmed cell death, and compromises the integrity of cell membranes researchgate.netresearchgate.net. The toxic effects can be partially alleviated by the exogenous application of unsaturated fatty acids, such as linoleic and alpha-linolenic acids researchgate.netresearchgate.netresearchgate.net. Metabolomic analyses confirm that (R)-DCPP induces distinct changes in fatty acid profiles compared to its (S)-enantiomer researchgate.netnih.gov.

Metabolite/ProcessObserved ChangeKey Enzyme AffectedConsequence
Total Fatty AcidsReductionACCase inhibitionDecreased overall fatty acid content acs.orgfigshare.comnih.gov
Specific Fatty AcidsDecrease (>50%)ACCase inhibitionReduced content of essential fatty acids acs.orgfigshare.comnih.gov
Free Fatty Acids (FFAs)Increase-Facilitates oxidative stress researchgate.netresearchgate.netresearchgate.net
Fatty Acid UnsaturationDisruption of balanceFatty acid desaturase inhibitionLeads to ferroptosis and compromised cell membrane integrity researchgate.netresearchgate.net

Carbohydrate and Organic Acid Metabolism: Metabolomic investigations reveal that this compound, particularly the (R)-enantiomer, significantly influences plant carbohydrate metabolism. It affects several key pathways, including lactose metabolism, starch and sucrose metabolism, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway researchgate.netnih.govnih.govresearchgate.net. Gas chromatography-mass spectrometry (GC-MS) analyses have demonstrated differential profiles in carbohydrate and organic acid levels when comparing the effects of (R)-DCPP and (S)-DCPP treatments, highlighting the enantioselective nature of its metabolic impact researchgate.netnih.gov.

Modulation of Antioxidant Systems in Plant Tissues

This compound triggers a significant oxidative stress response in plants, characterized by the overproduction of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Reactive Oxygen Species (ROS) and Oxidative Damage: Exposure to this compound, especially the (R)-enantiomer, leads to a substantial accumulation of ROS within plant cells researchgate.netacs.orgnih.govresearchgate.net. This surge disrupts the plant's endogenous ROS homeostasis, resulting in widespread oxidative damage. Key biochemical markers of this damage include elevated levels of malondialdehyde (MDA) and lipid hydroperoxides (LOOHs), which are indicative of lipid peroxidation, alongside increased membrane permeability dp.techacs.orgfigshare.comnih.govresearchgate.netacs.org. The phytotoxicity induced by this compound is often linked to iron-dependent processes, where the herbicide can promote iron aggregation and mediate oxidative stress through the Fenton reaction, with potential involvement of heme oxygenase-1 (HO-1) researchgate.netacs.org. The disruption of cell membrane integrity is a direct consequence of this oxidative cascade acs.org. Notably, (R)-DCPP elicits a more pronounced ROS production compared to its (S)-enantiomer or the racemic mixture nih.govresearchgate.net, underscoring the enantioselective nature of its toxicity.

ComponentObserved ChangeAssociated Stress IndicatorRole/Mechanism
Reactive Oxygen Species (ROS)Accumulation/IncreaseLipid hydroperoxides, Malondialdehyde (MDA)Disrupts ROS homeostasis, causes oxidative damage, iron-dependent process researchgate.netacs.orgnih.govresearchgate.net
Lipid Peroxidation (indicated by MDA, LOOHs)Increase-Damages cell membranes, reduces fatty acid unsaturation dp.techacs.orgfigshare.comnih.govresearchgate.netacs.org
Glutathione (GSH)Depletion-Contributes to oxidative imbalance researchgate.netacs.org
Ascorbic AcidDepletion-Contributes to oxidative imbalance researchgate.netacs.org
Superoxide Dismutase (SOD)Upregulation (especially by R-DCPP)ROSPrimary antioxidant enzyme, first line of defense acs.org
Peroxidase (POD)Upregulation (especially by R-DCPP)ROSAntioxidant enzyme involved in ROS detoxification acs.org
Glutathione Peroxidase (GPX)Increased level (as stress response)-Involved in stress response and ROS detoxification dp.techacs.orgfigshare.comnih.gov
Heme Oxygenase-1 (HO-1)Activity modulatedFe2+, MDAMediates DCPP-induced oxidative stress and iron aggregation acs.org

Compound List:

this compound

(R)-Dichlorprop ((R)-DCPP)

(S)-Dichlorprop ((S)-DCPP)

Racemic this compound ((rac)-DCPP)

Linoleic acid

Alpha-linolenic acid

Ferrostatin-1

Zinc protoporphyrin

Glutathione (GSH)

Ascorbic acid

Glutathione Peroxidase (GPX)

Superoxide Dismutase (SOD)

Peroxidase (POD)

Catalase (CAT)

Heme Oxygenase-1 (HO-1)

Lipoxygenase

Fatty acid desaturase

Acetyl-CoA Carboxylase (ACCase)

Malondialdehyde (MDA)

Lipid hydroperoxides (LOOHs)

Free Fatty Acids (FFAs)

Environmental Fate and Behavior of Dichlorprop

Degradation Pathways in Environmental Compartments

Aquatic Degradation Processes

Biotransformation in Aquatic Systems

In aquatic environments, dichlorprop undergoes biotransformation, primarily through microbial degradation and phototransformation canada.cacanada.ca. Studies have shown that This compound-P (B76475) transforms rapidly in aquatic systems via these pathways, leading to several minor transformation products canada.cacanada.ca. Biodegradation rates can be influenced by factors such as water chemistry and the presence of specific microbial communities researchgate.netoieau.fr. For example, biodegradation rates were observed to be significantly lower in brackish lagoon waters compared to fresh canal waters, with photodegradation becoming the dominant dissipation route in the lagoons nih.gov. In some cases, the contribution of biodegradation pathways can be significantly increased by specific plants, such as P. australis, which demonstrated a rapid increase in biodegradation contribution within 4 days researchgate.net.

Mobility and Distribution in the Environment

This compound's mobility and distribution in the environment are governed by its physicochemical properties, including its soil adsorption coefficient (Koc) and its behavior in water systems.

Soil Mobility and Leaching Potential

This compound exhibits moderate to high mobility in soil, largely dependent on soil type and pH nih.govresearchgate.net. Koc values for this compound range from 34 to 129, indicating a tendency to adsorb to suspended solids and sediment nih.gov. However, its anionic form, prevalent at typical environmental pH levels (pKa of 3.1), can increase its mobility nih.gov. Leaching studies using field lysimeters have shown that this compound can leach through various soil types, with losses ranging from 0.02% to 1.8% of the applied amount cambridge.org. Leaching was generally greater in clay monoliths than in sand monoliths, attributed to macropore flow cambridge.orgnih.gov. Preferential flow, or macropore flow, was identified as a significant factor contributing to rapid downward movement of this compound in soils, even in sandy soils cambridge.orgnih.gov. The GUS (Groundwater Ubiquity Score) leaching potential index for this compound-P is reported as 2.39, classifying it as a transient pesticide with potential to leach researchgate.netherts.ac.uk.

Adsorption to Suspended Solids and Sediment

This compound has a moderate affinity for adsorption to soil particles and sediment, with Koc values suggesting this interaction nih.govresearchgate.net. The adsorption of this compound is influenced by soil organic matter content and pH, generally decreasing with increasing soil pH researchgate.net. While adsorption to organic matter and certain mineral cations plays a role, this compound's anionic form at typical environmental pH levels can limit strong binding to negatively charged soil surfaces researchgate.net. Studies indicate that phenoxypropionic acids, including this compound, are generally more persistent in sediment than phenoxyacetic acids researchgate.net.

Transport in Surface and Groundwater Systems

This compound has the potential to be transported into surface and groundwater systems through various pathways, including spray drift, runoff from treated fields, and leaching through the soil profile epa.govcanada.capublications.gc.canhmrc.gov.au. In aquatic environments, its movement can be influenced by factors such as water flow, adsorption to suspended solids, and degradation rates nih.govresearchgate.netwur.nl. Studies have detected this compound in streams and shallow groundwater, indicating its mobility in these systems wikipedia.org. The transport of this compound in groundwater can be affected by soil geochemistry, such as pH, and microbial growth, which can influence degradation rates oieau.fr.

Ecotoxicology and Non Target Organism Effects

Effects on Aquatic Ecosystems

Acute and Chronic Toxicity to Aquatic Organisms

Aquatic Invertebrate Sensitivity (e.g., Daphnia)

Dichlorprop exhibits varying degrees of toxicity to aquatic invertebrates, with Daphnia magna (water flea) often used as a representative test species. Acute toxicity studies have reported a range of EC50 values. For instance, one study indicated an EC50 for Daphnia magna of 5.4 mg/L at 48 hours sigmaaldrich.cn, while another reported values between 4.4 and 6.8 mg/L for the same duration fujifilm.com. However, some studies suggest a lower toxicity, with EC50 values reported as >100 mg/L for Daphnia agropages.com, and others indicating practical non-toxicity up to tested concentrations, with EC50 values reported as >0.348 mg 2,4-DPp EHE ae/L for This compound-P (B76475) 2-ethylhexyl ester regulations.gov. It is important to note that the ester forms of this compound can hydrolyze to the acid form, which may influence toxicity regulations.gov. Some assessments classify this compound-P as having moderate acute toxicity to aquatic invertebrates herts.ac.uk, while others indicate low acute toxicity potential epa.gov. A conservative lower limit of 1.5 mg/L for the acute EC50 in Daphnia magna has been noted, though with caveats regarding full dissolution apvma.gov.au.

The potential for this compound to bioconcentrate in aquatic organisms is generally considered low. Bioconcentration factor (BCF) values estimated for this compound are typically low, with reported values such as 6 herts.ac.uk and an estimated BCF of 3 nih.gov. These low BCF values, often supported by low octanol-water partition coefficients (log Kow values such as -0.56 or 3.43 have been reported nih.govamazonaws.com), suggest that this compound is unlikely to accumulate significantly in the tissues of aquatic organisms nih.govamazonaws.com. This low bioaccumulation potential is further supported by studies indicating rapid metabolism and excretion in mammals nhmrc.gov.au.

This compound can affect aquatic plants and algae, though its toxicity varies depending on the species and the specific isomer or formulation. It is generally described as moderately toxic to aquatic plants herts.ac.uk. Studies on algae have shown varying results; for example, EC50 values for Pseudokirchneriella subcapitata have been reported around 190-200 mg/L for 72-96 hours, and for Chlorella pyrenoidosa, an EC50 of 220 mg/L at 96 hours fujifilm.com. The acid form of this compound has been noted as slightly toxic to green algae and blue-green algae apvma.gov.au.

However, some assessments have identified potential risks to freshwater algae and vascular plants, particularly from runoff and spray drift canada.ca. Specific studies have also highlighted enantioselective toxicity, where different isomers of this compound can exhibit differential effects on various algal species. For instance, the (S)-isomer has shown higher toxicity to Chlorella vulgaris than the (R)-isomer, while the (R)-isomer was more toxic to Scenedesmus obliquus nih.govpsu.eduresearchgate.net. These findings suggest that the specific isomeric composition and environmental conditions can influence the impact on algal communities.

Risk Assessment Methodologies for Environmental Exposure

Environmental risk assessment for this compound involves a comprehensive evaluation of its potential to cause harm to ecosystems. This process typically follows established regulatory frameworks, such as those outlined by the EPA, PMRA, or EFSA epa.govcanada.caresearchgate.netmfds.go.kr. Key components of these methodologies include:

Hazard Identification and Toxicity Assessment: This involves gathering and evaluating data on the intrinsic toxicity of this compound to various non-target organisms across different environmental compartments (aquatic, terrestrial). This includes determining endpoints such as LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) for representative species.

Exposure Assessment: This step estimates the likely concentrations of this compound that organisms might encounter in the environment. It considers factors such as application rates, use patterns, environmental fate processes (e.g., degradation, mobility, volatilization), and potential routes of entry into different environmental compartments (e.g., runoff, spray drift).

Risk Characterization: This phase integrates the hazard and exposure assessments to determine the probability and magnitude of adverse effects. Risk quotients (RQs) are often calculated by comparing predicted environmental concentrations (PECs) with toxicity endpoints (e.g., no-observed-effect concentrations, NOECs). Where PECs exceed toxicity thresholds, a risk is identified.

Risk Mitigation: If unacceptable risks are identified, mitigation measures are proposed and implemented. These can include restrictions on application rates, buffer zones around water bodies, specific application methods (e.g., prohibiting aerial application), or revised label instructions to minimize exposure to sensitive organisms or environments epa.govcanada.ca.

Data Gap Identification: Risk assessments also identify areas where further data are required to refine the assessment or address specific concerns, such as chronic toxicity to aquatic organisms or effects on endangered species epa.govresearchgate.net.

Regulatory bodies ensure that proposed uses are protective of human health and the environment, requiring that exposure levels remain well below those known to cause adverse effects in laboratory studies canada.camfds.go.kr. The assessment process also considers the potential for synergistic effects with other pesticides and the enantioselective properties of the compound nih.govd-nb.info.

Toxicological Assessment and Mechanistic Studies in Biological Systems

Toxicokinetics and Metabolism in Mammals

The journey of dichlorprop through a mammalian body, from absorption to excretion, has been a key area of investigation. Studies have primarily focused on its movement, breakdown, and elimination to understand its potential for accumulation and toxicity.

Absorption, Distribution, and Excretion Pathways

This compound is readily and extensively absorbed through the gastrointestinal tract in rats. nhmrc.gov.au Once absorbed, it is distributed throughout the body via the bloodstream. msdvetmanual.com The highest concentrations are typically found in the kidneys and liver. ca.gov The primary route of elimination for this compound and its byproducts is through the urine, with a significant portion of the compound being excreted within 24 to 48 hours. nhmrc.gov.aunih.gov Fecal excretion also contributes to its elimination. herts.ac.uk There is no evidence to suggest that this compound accumulates in tissues. nhmrc.gov.au

The toxicokinetic profile, including absorption, distribution, metabolism, and excretion, has been found to be similar for both the This compound-P (B76475) acid and its 2-ethylhexyl ester forms. nhmrc.gov.aunih.gov In ruminants, such as goats, this compound is also rapidly excreted, mainly as the unchanged parent compound in the urine. nih.govcabidigitallibrary.org

Limited Metabolism and Excretion of Parent Compound

A notable characteristic of this compound in mammals is its limited metabolism. nhmrc.gov.auherts.ac.uk The majority of the absorbed compound is excreted from the body unchanged. nhmrc.gov.aunih.gov This suggests that the parent compound itself is the primary substance of toxicological concern. In rats, this compound is largely excreted unmetabolized in the urine. ca.gov Similarly, studies in ruminants have shown that the compound is mainly excreted as the unchanged parent compound. nih.gov

Metabolite Identification and Toxicological Relevance

While metabolism of this compound is limited, some metabolites have been identified. In plants, the side-chain of this compound can be degraded to form 2,4-dichlorophenol (B122985), and the ring structure can undergo hydroxylation. nih.gov In some animal studies, a small fraction of the parent acid is conjugated. ca.gov For instance, enzymatic treatment of goat kidney tissue released further this compound-P, indicating the presence of conjugates. nih.gov However, no unique human metabolites are expected. researchgate.net The toxicological significance of these metabolites is considered in risk assessments, and for regulatory purposes, the residue definition often includes this compound, its salts, esters, and conjugates, all expressed as this compound. nih.gov

Genotoxicity and Mutagenicity Assessments

The potential for this compound to cause genetic damage has been evaluated through a battery of in vitro and in vivo tests. These studies are crucial for understanding its carcinogenic potential.

In vitro and In vivo Studies for DNA Damage and Chromosomal Aberrations

A range of studies have been conducted to assess the genotoxicity of this compound. In vitro studies, which are performed on cells in a laboratory setting, have yielded some mixed results. For example, this compound induced somatic cell recombination in Drosophila but did not cause point mutations in Salmonella. iss.it It was also found to cause DNA damage in Escherichia coli at high concentrations. who.int

However, the consensus from a comprehensive battery of both in vitro and in vivo genotoxicity tests for this compound-P, which looked at point mutations, chromosomal damage, and DNA damage and repair, is that it does not indicate any genotoxic potential. nhmrc.gov.auapvma.gov.aucanada.cacanada.ca These in vivo studies, conducted in living organisms, are generally considered more relevant for predicting human health risks. The evidence suggests that this compound is unlikely to be genotoxic in vivo. researchgate.net

Study TypeOrganism/Cell LineEndpointResult
In Vitro
Point MutationSalmonella typhimuriumGene MutationNegative iss.itwho.int
RecombinationDrosophila melanogasterSomatic Cell RecombinationPositive iss.it
DNA DamageEscherichia coliDNA DamagePositive (at high concentrations) who.int
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsChromosomal AberrationsNegative iss.it
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsSister Chromatid ExchangeNegative iss.it
In Vivo
Micronucleus TestMouse Bone MarrowChromosomal DamageNegative iss.it
Overall AssessmentVariousGenotoxicityNot considered genotoxic nhmrc.gov.auapvma.gov.aucanada.ca

Polyploidy Induction and its Significance

Some in vitro studies have suggested that this compound can induce polyploidy, a condition where cells have more than two complete sets of chromosomes. researchgate.net Polyploidy can be caused by agents that interfere with cell division, leading to an abnormal number of chromosomes. mdpi.comiipseries.org The significance of this finding is that chromosomal aberrations, including changes in chromosome number, can be a factor in the development of certain diseases. However, the weight of evidence from in vivo studies suggests that this compound is unlikely to be genotoxic in a whole organism. researchgate.net

Carcinogenicity Studies and Potential

The carcinogenic potential of this compound and its active isomer, this compound-P (2,4-DP-P), has been evaluated in long-term studies involving various animal models. The weight of evidence from these studies suggests a lack of carcinogenic effect. Long-term dietary studies in mice and rats did not identify an increased incidence of tumors. escholarship.org Specifically, based on long-term studies in mice, there is no evidence of carcinogenicity for this compound-P. researchgate.net Similarly, studies on the this compound racemate in both mice and rats failed to identify an increased tumor incidence. escholarship.org

Regulatory bodies have also weighed in on the matter. The U.S. Environmental Protection Agency (EPA) has classified the potential carcinogenicity of this compound-p as "not likely to be carcinogenic to humans." nih.gov Genotoxicity tests, which assess a substance's ability to damage genetic material, have also been conducted. A battery of three in vitro and two in vivo genotoxicity studies for this compound-P did not reveal any genotoxic potential. escholarship.org While the weight of evidence suggests that this compound-P is unlikely to be genotoxic in vivo, it has been noted to induce polyploidy (an abnormal number of chromosome sets) in in vitro tests. psu.edu

Table 1: Summary of Carcinogenicity and Genotoxicity Findings for this compound
Study TypeSpeciesCompoundFindingsCitation
Long-term dietaryMiceThis compound-PNo evidence of carcinogenicity. researchgate.net
Lifetime studyMiceThis compound racemateFailed to identify an increased tumour incidence. escholarship.org
Lifetime studyRatsThis compound racemateFailed to identify an increased tumour incidence. escholarship.orgpsu.edu
Genotoxicity (in vitro)-This compound-PInduced polyploidy; considered unlikely to be genotoxic in vivo. psu.edu
Genotoxicity (in vivo)-This compound-PDid not reveal any genotoxic potential. escholarship.org

Neurotoxicity Research

Investigations into the neurotoxic potential of this compound have been conducted, primarily focusing on this compound-P. Acute and repeated-dose neurotoxicity studies in rats have concluded that the substance does not exhibit neurotoxic potential. psu.edudioxin20xx.org In both single-dose oral studies and repeated-dose dietary studies in rats, there was no evidence of delayed neurotoxicity. escholarship.orgresearchgate.net The target organs identified in long-term and short-term repeated-dose studies in rats, mice, and dogs were primarily the kidney and liver, with no primary neurotoxic effects noted. psu.edu24d.info

Table 2: Neurotoxicity Study Findings for this compound-P
Study TypeSpeciesCompoundFindingsCitation
Acute NeurotoxicityRatsThis compound-PNo evidence of delayed neurotoxicity. researchgate.netdioxin20xx.org
Repeated-Dose NeurotoxicityRatsThis compound-PNo neurotoxic potential observed. psu.edudioxin20xx.org

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been assessed in multiple species. Studies on this compound-P in rats and rabbits did not produce evidence of effects on reproductive parameters or fetal development. researchgate.net However, the database for this compound-P has been noted as having deficiencies, such as the absence of a full multigeneration reproduction study. escholarship.org

A full two-generation study on the this compound racemate in rats revealed signs of reproductive toxicity, including a decreased copulation index and birth rate. escholarship.org24d.info In a preliminary dose-range finding study for this compound-P, no effects on gestation length, litter size, or survival indices were observed. However, at high doses, fetal toxicity was characterized by a reduction in mean pup body weight. escholarship.org The ester form, this compound-P 2-ethylyhexyl ester, has been identified as a reproduction and developmental toxin. herts.ac.uk

Table 3: Reproductive and Developmental Toxicity Findings for this compound
Study TypeSpeciesCompoundFindingsCitation
Developmental StudyRatsThis compound-PNo evidence of effects on foetal development. researchgate.net
Developmental StudyRabbitsThis compound-PNo evidence of effects on foetal development. researchgate.net
Two-Generation Reproduction StudyRatsThis compound racemateDecreased copulation index and birth rate. escholarship.org24d.info
Preliminary Reproduction StudyRatsThis compound-PReduction in mean pup body weight at high doses. escholarship.org
Toxicological Assessment-This compound-P 2-ethylyhexyl esterIdentified as a reproduction/developmental toxin. herts.ac.uk

Immunomodulation Studies and Effects on Immune System

Specific research on the immunomodulatory effects of this compound is limited. Pesticides, as a broad class, can exert effects on human health by causing transient or permanent alterations to the immune system. researchgate.net Chlorophenoxy herbicides, the chemical family to which this compound belongs, are recognized as potential modulators of the immune system. researchgate.net However, direct immunotoxicity studies specifically investigating this compound are not widely available in the reviewed literature.

Studies on the closely related herbicide 2,4-D in rats found that exposure did not alter lymphocyte blastogenesis, antibody production, or the phagocytic function of peritoneal macrophages. nih.gov While there have been attempts to associate various disease conditions with exposure to herbicide mixtures that include this compound, there is little direct evidence to suggest that this compound itself induces significant immunotoxicity in exposed populations. 24d.info

Endocrine Disrupting Potential and Mechanistic Investigations

The potential for this compound to act as an endocrine disruptor, a chemical that can interfere with the body's hormonal systems, is an area of ongoing evaluation. ceon.rs Endocrine-disrupting chemicals can alter the normal function of the endocrine system, leading to adverse health effects. ffcr.or.jp In 2024, the European Commission requested an updated assessment of the endocrine-disrupting properties of this compound-P.

There is some conflicting evidence regarding its mechanism of action. One study noted that this compound exhibits androgen antagonist activity, suggesting it works by blocking the androgen receptor. dioxin20xx.org Conversely, another database entry from a QSAR (Quantitative Structure-Activity Relationship) model predicted this compound to be inactive as an androgen receptor binder. qsardb.org A study that analyzed water samples for various pesticides, including this compound, for estrogenic and androgenic activity did not report specific findings for this compound's receptor-mediated effects. psu.edu Comprehensive mechanistic investigations detailing how this compound might interact with specific hormone receptors, such as the estrogen or androgen receptors, are not extensively detailed in the available scientific literature.

Herbicide Resistance and Management Strategies

Mechanisms of Dichlorprop Resistance in Weed Biotypes

Herbicide resistance in weeds is the inherent ability of certain biotypes within a population to survive a herbicide application that would normally be lethal. croplife.org.au This resistance can arise from two primary types of mechanisms: target-site resistance and non-target-site resistance.

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs due to genetic mutations that alter the herbicide's target protein, preventing the herbicide from binding effectively. grdc.com.augrowiwm.org In the case of synthetic auxins like this compound, the target sites are auxin-binding proteins. A mutation in the gene encoding for one of these proteins can change its structure, reducing the affinity of this compound to its binding site and thereby rendering the herbicide ineffective. iastate.eduunl.edu This type of resistance is often characterized by a single gene mutation leading to a change in a single amino acid in the target protein. unl.edu While TSR has been identified for many herbicide groups, the specific mutations conferring resistance to this compound are less commonly documented compared to other herbicides like those in the sulfonylurea group. iastate.edufrontiersin.org

Non-Target Site Resistance Mechanisms (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. croplife.org.auwsu.edu This can occur through several processes, but enhanced metabolism is a primary and particularly concerning mechanism. wsu.edu In metabolic resistance, the resistant weed biotype can detoxify the herbicide at a faster rate than susceptible biotypes. wsu.edu This process often involves enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases, which modify the herbicide molecule into a non-toxic form that can be sequestered within the plant cell's vacuole. researchgate.netnih.gov

Unlike TSR, which is often specific to a single herbicide or herbicides with the same mode of action, NTSR through enhanced metabolism can confer resistance to multiple herbicide groups with different modes of action, a phenomenon known as cross-resistance. growiwm.orgmdpi.com This makes managing NTSR particularly challenging. Other less common NTSR mechanisms include reduced herbicide uptake through the leaf cuticle and decreased translocation of the herbicide to its site of action. mdpi.com

Cross-Resistance Patterns with Other Herbicides

Cross-resistance is the phenomenon where a weed population resistant to one herbicide is also resistant to other herbicides, often from the same chemical family or with the same mode of action, even without prior exposure to those herbicides. croplife.org.auucanr.edu In the context of this compound, a Group 4 herbicide, cross-resistance can occur with other synthetic auxin herbicides. For instance, a kochia (Bassia scoparia) biotype resistant to dicamba (B1670444) was also found to be cross-resistant to this compound, 2,4-D, mecoprop, MCPA, and picloram. iastate.edutandfonline.comtandfonline.com

However, the patterns of cross-resistance can be complex and are not always predictable. tandfonline.com For example, a dicamba-resistant population of fathen (Chenopodium album) showed cross-resistance to pyridine (B92270) carboxylic acid herbicides but not to phenoxy acid herbicides like 2,4-D and mecoprop. tandfonline.comtandfonline.com The development of NTSR, particularly enhanced metabolism, can lead to broader and less predictable cross-resistance patterns, even extending to herbicides with entirely different modes of action. hracglobal.com

Table 1: Documented Cross-Resistance Patterns Involving this compound or Other Auxinic Herbicides This table is interactive. You can sort and filter the data by clicking on the column headers.

Resistant Weed Species Herbicide Selected For Cross-Resistant To Herbicide Class Reference(s)
Kochia scoparia (Kochia) Dicamba This compound, 2,4-D, Mecoprop, MCPA, Picloram Phenoxy-carboxylic acid, Benzoic acid, Pyridine carboxylic acid iastate.edu, tandfonline.com, tandfonline.com
Sinapis arvensis (Wild Mustard) Dicamba 2,4-D, Mecoprop, Picloram Phenoxy-carboxylic acid, Pyridine carboxylic acid tandfonline.com
Galium spurium (False Cleavers) Quinclorac MCPA, Dicamba, Picloram, Fluroxypyr, Triclopyr Phenoxy-carboxylic acid, Benzoic acid, Pyridine carboxylic acid tandfonline.com
Chenopodium album (Fathen) Dicamba Clopyralid, Aminopyralid, Picloram Pyridine carboxylic acid tandfonline.com, tandfonline.com
Carduus nutans (Nodding Thistle) 2,4-D No cross-resistance to Dicamba or Picloram N/A tandfonline.com

Evolution of Resistance in Weed Populations

The evolution of herbicide resistance in a weed population is a process of natural selection. ontario.ca Within any large weed population, there exists natural genetic diversity, with a small number of individuals potentially carrying genes that confer resistance to a particular herbicide, even before its first application. croplife.org.au When a herbicide like this compound is repeatedly used, it acts as a strong selection pressure, killing susceptible individuals while allowing the rare resistant individuals to survive, reproduce, and pass on their resistance traits. grdc.com.au Over time, the frequency of resistant individuals in the population increases, eventually leading to a noticeable failure of the herbicide to control the weed population. croplife.org.au

Several factors influence the rate at which resistance evolves:

Intensity of Selection Pressure: The more effective a herbicide is at killing susceptible weeds, the stronger the selection pressure for resistant individuals. croplife.org.au

Frequency of Use: The repeated application of the same herbicide or herbicides with the same mode of action accelerates the selection process. croplife.org.auontario.ca

Weed Biology: Weed species that produce a large number of seeds and have a short seed bank life are more prone to developing resistance quickly. croplife.org.au

Initial Frequency of Resistance Genes: If the initial frequency of resistance genes in a population is high, resistance will evolve more rapidly. croplife.org.au

Globally, over 40 weed species have evolved resistance to Group 4 herbicides, including this compound. croplife.org.au

Strategies for Mitigating this compound Resistance

To combat the growing problem of herbicide resistance, a multi-faceted approach known as Integrated Weed Management (IWM) is essential. ontario.ca Relying solely on a single weed control method is unsustainable.

Integrated Weed Management Approaches

IWM combines various weed control strategies to reduce the reliance on any single method, particularly herbicides. Key components of an IWM program to mitigate this compound resistance include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action between and within growing seasons is a cornerstone of resistance management. croplife.org.augreenbook.net Using tank mixtures of herbicides with different modes of action that are both effective on the target weed can also delay the evolution of resistance. croplife.org.aucambridge.org For example, a three-way mixture of dicamba, 2,4-D, and mecoprop-P has shown effective control of glyphosate-resistant kochia. cambridge.org

Cultural Practices: These practices aim to create an environment that favors the crop over the weeds. greenbook.net Examples include:

Crop Rotation: Planting different crops in successive seasons can disrupt weed life cycles and allow for the use of different herbicide groups. greenbook.netnih.gov

Competitive Crop Varieties: Planting crop varieties that are more competitive with weeds can reduce weed pressure. greenbook.net

Optimizing Planting: Adjusting planting dates and using narrower row spacing can help the crop establish a canopy more quickly, shading out weeds. cambridge.org

Mechanical and Physical Control: Tillage can be used to control weeds before planting. greenbook.net Additionally, harvest weed seed control methods can prevent weed seeds from returning to the soil seed bank. cambridge.org

Scouting and Monitoring: Regularly scouting fields to identify weed populations and monitoring the effectiveness of herbicide applications is crucial for early detection of resistance. greenbook.net

By integrating these diverse strategies, the selection pressure for this compound-resistant weeds can be significantly reduced, preserving the efficacy of this and other herbicides for future use. greenbook.netcambridge.org

Herbicide Rotation and Combination Strategies

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, necessitating the implementation of robust management strategies. ucanr.edu For herbicides like this compound, which belongs to the Group 4 (synthetic auxins) mode of action, strategies involving rotation and combination are crucial for long-term efficacy and sustainability. croplife.org.auiastate.edugreenbook.net The primary principle behind these strategies is to minimize the selection pressure exerted by a single herbicide mode of action, thereby delaying the development of resistant weed biotypes. nsw.gov.aucroplife.org.au

Herbicide rotation and combination strategies are based on the principle that if a weed is resistant to one herbicide group, an alternative herbicide group will likely still be effective against it. ontario.ca The main reason for the development of resistance is the repeated and uninterrupted use of herbicides with the same mode of action. croplife.org.auweedscience.org

Herbicide Rotation

Rotating the use of this compound with herbicides from different mode of action groups, either within a single growing season or across multiple seasons, is a fundamental tactic for resistance management. greenbook.net This approach prevents the continuous selection of weeds that may have a natural tolerance to synthetic auxin herbicides. More complex rotation patterns have been shown to delay resistance two- or three-fold compared to no rotation. nih.gov To effectively implement this, it is essential to use herbicides from different groups that can control the same target weeds. greenbook.net

Herbicide Combination (Tank Mixing)

Combining this compound with other herbicides in a tank mix is a widely used and effective strategy. croplife.org.au This approach can broaden the spectrum of controlled weeds and increase the effectiveness against weeds that are difficult to control with a single active ingredient. k-state.eduontosight.ai For instance, research has shown that combining this compound with 2,4-D enhances the control of weeds such as henbit, knotweed, and spurge. k-state.edu

Recent research has focused on the synergistic effects of combining multiple auxinic herbicides to combat multiple herbicide-resistant (MHR) weeds. Studies on MHR kochia (Bassia scoparia), a problematic weed in the Great Plains, have yielded significant findings.

A greenhouse study investigating MHR kochia found that while This compound-p (B76475) applied alone provided only 26% to 69% control, three-way mixtures demonstrated significantly higher efficacy. cambridge.orgresearchgate.net As detailed in the table below, specific combinations showed synergistic interactions, leading to much-improved weed control.

Table 1: Efficacy of this compound-p Alone and in Mixtures Against Multiple Herbicide-Resistant (MHR) Kochia

Herbicide Treatment MHR Kochia Control (%) Interaction Type Source(s)
This compound-p (alone) 26 - 58% - cambridge.org
2,4-D (alone) < 50% - cambridge.org
Dicamba (alone) 26 - 58% - cambridge.org
This compound-p + 2,4-D + Dicamba 85 - 94% Synergistic cambridge.org
Dicamba + Halauxifen/fluroxypyr + this compound-p 85 - 97% Synergistic cambridge.orgresearchgate.net
Dicamba + Halauxifen/fluroxypyr + 2,4-D 85 - 97% Synergistic cambridge.orgresearchgate.net

A field study further corroborated these findings, showing that a mixture of dicamba, this compound-p, and 2,4-D resulted in 84% to 95% control of MHR kochia 28 days after treatment. cambridge.orgresearchgate.net This synergistic effect is crucial for managing weed populations that have developed resistance to individual herbicides, including other auxins like dicamba or fluroxypyr. cambridge.org The use of such mixtures can play a vital role in burndown applications prior to crop planting or after harvesting. cambridge.org

When using tank mixtures, it is recommended to use each herbicide at its full label rate to ensure that weeds resistant to one of the components are controlled by the other(s). croplife.org.au Users must always adhere to the most restrictive use directions and precautionary statements of all products included in a tank mix. greenbook.net

The integration of these herbicide strategies with other non-chemical weed control methods, such as competitive crop rotations and mechanical tillage, forms the basis of Integrated Weed Management (IWM). ontario.cacambridge.org Adopting these multifaceted approaches is essential for the sustainable use of this compound and other herbicides in modern agriculture. cambridge.org

Analytical Methods and Residue Analysis of Dichlorprop

Extraction and Clean-up Techniques for Diverse Matrices

The accurate determination of Dichlorprop residues in complex matrices such as soil, water, plant tissues, and animal products necessitates efficient extraction and clean-up procedures to isolate the analyte from interfering compounds. Various techniques are employed, often tailored to the specific matrix.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common initial steps. For instance, LLE might involve extracting this compound from an aqueous sample using organic solvents like diethyl ether or ethyl acetate, followed by further purification clu-in.orgnih.gov. SPE offers a more selective and often faster approach, utilizing cartridges packed with various sorbent materials (e.g., C18, silica, polystyrene-based polymers) to retain this compound while allowing matrix components to pass through or vice versa apvma.gov.auresearchgate.netnih.govepa.gov.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique due to its simplicity and efficiency. It typically involves an initial extraction with an organic solvent, followed by a partitioning step and then clean-up using dispersive SPE (d-SPE) mdpi.comnih.goveurl-pesticides.eusielc.com. For certain matrices, like milk, a freeze-out step can be incorporated for additional clean-up eurl-pesticides.eu. In some analytical strategies, a hydrolysis step is included to convert ester or conjugate forms of this compound into the free acid before extraction, ensuring the total residue is accounted for nih.govdiva-portal.org.

Chromatographic and Spectrometric Detection Methods

Following extraction and clean-up, chromatographic techniques coupled with sensitive detection methods are essential for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for analyzing this compound, particularly after derivatization to increase its volatility. For example, this compound can be methylated to form its methyl ester before GC-MS analysis epa.govalsenvironmental.co.uk. This method offers good selectivity and sensitivity for identifying this compound and its related compounds apvma.gov.aumfds.go.kr. GC-MS can also be used with specific detectors like electron capture detectors (ECD) for enhanced sensitivity clu-in.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS has become increasingly prevalent for this compound analysis due to its high specificity, excellent separation capabilities for polar and non-volatile compounds, and sensitivity. It is often performed in negative multiple-reaction monitoring (MRM) mode mdpi.comnih.gov. LC-MS/MS methods can directly analyze this compound without derivatization, making them more efficient for routine analysis mdpi.comnih.goveurl-pesticides.eusielc.com. Reversed-phase HPLC columns, such as C18 or specialized mixed-mode columns like Obelisc R and Primesep 100, are commonly employed for the separation of this compound and related phenoxy herbicides nih.govsielc.comacs.org.

Method Validation and Quantification Limits (LOQ)

The reliability of analytical methods for this compound residue determination hinges on rigorous validation. Key parameters assessed include linearity, accuracy, precision, selectivity, and recovery.

Linearity : Calibration curves are generated using standards at various concentrations to demonstrate the linear relationship between instrument response and analyte concentration, typically with correlation coefficients (R²) exceeding 0.99 mdpi.comepa.gov.

Accuracy and Precision : Accuracy is evaluated through recovery studies, where known amounts of this compound are spiked into blank matrices. Acceptable recovery ranges are generally between 70% and 120%, with relative standard deviations (RSDs) typically less than 20% mdpi.comepa.govwur.nl.

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. For this compound analysis, LOQs can vary depending on the matrix and the analytical technique, but commonly fall within the range of 0.01 to 0.02 mg/kg (or µg/kg) for various matrices, including cereals and citrus fruits mdpi.comeurl-pesticides.eunih.govdiva-portal.orgmfds.go.krepa.govdalrrd.gov.za.

Method validation ensures that the analytical procedure is fit for its intended purpose, whether for routine monitoring or regulatory compliance.

Metabolite Profiling and Identification in Biological and Environmental Samples

Understanding the fate of this compound in biological and environmental systems involves identifying its metabolites and degradation products. In plants, metabolism can involve degradation of the side-chain to 2,4-dichlorophenol (B122985), ring hydroxylation, and ring opening nih.gov. Ester forms of this compound, such as this compound-P-2-ethylhexyl (DCPE), can undergo enzymatic hydrolysis in plants to release This compound-P (B76475) (DCP) mdpi.com.

In the environment, soil and water systems are key areas for degradation. This compound can degrade in soil and aquatic environments, with pathways potentially involving dehalogenation or ring cleavage nih.govherts.ac.uknih.govscispace.com. For example, 2,4-dichlorophenol is identified as a common initial metabolite in the degradation of this compound nih.govnih.govscispace.com. Studies have also investigated the enantioselective degradation of this compound, noting preferential degradation of the (S) enantiomer over the (R) enantiomer in certain microbial systems under aerobic conditions nih.govscispace.com.

Techniques like LC-MS/MS and GC-MS are crucial for identifying and quantifying these metabolites in complex environmental matrices like soil and water, as well as in biological samples mdpi.comnih.govepa.gov.

Residue Definition and Monitoring in Agricultural Products

Regulatory bodies establish residue definitions to ensure consistent monitoring and compliance. For this compound, the residue definition typically encompasses the parent compound, its salts, esters, and conjugates, all expressed as this compound eurl-pesticides.eunih.govdiva-portal.orgmfds.go.krdalrrd.gov.zacanada.caresearchgate.netnih.gov. This comprehensive definition ensures that all relevant forms of the herbicide are accounted for in residue analysis.

Maximum Residue Limits (MRLs) are set for this compound in various agricultural commodities to protect consumers. These MRLs are based on residue trial data and risk assessments. For example, MRLs for this compound-P in cereal grains like barley, oat, wheat, and rye have been proposed at 0.2 mg/kg nih.govresearchgate.net. In citrus fruits, MRLs have been adjusted, with some, like for grapefruit, lemon, lime, and mandarin, being set at 0.3 mg/kg mfds.go.krdalrrd.gov.za.

Monitoring programs in agricultural products are essential to verify that residue levels comply with established MRLs. Analytical methods, such as those employing LC-MS/MS or GC-MS, are used to detect and quantify this compound residues in these products apvma.gov.aumdpi.comnih.gov. The continuous development and validation of sensitive and specific methods are vital for effective residue monitoring and ensuring consumer safety.

Compound Names Table

Common NameIUPAC Name
This compound(±)-2-(2,4-dichlorophenoxy)propanoic acid
This compound-P(R)-2-(2,4-dichlorophenoxy)propanoic acid
DCPEThis compound-P-2-ethylhexyl ester
2,4-D(2,4-dichlorophenoxy)acetic acid
2,4-DCP2,4-dichlorophenol
2,4-DCA2,4-Dichloroanisole
Bentazone3-(1-Methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one-2,2-dioxide
6-hydroxy-bentazone
8-hydroxy-bentazone
MCPA(4-chloro-2-methylphenoxy)acetic acid
Mecoprop(±)-2-(4-chloro-2-methylphenoxy)propanoic acid
Fenoprop(±)-2-(2,4,5-trichlorophenoxy)propionic acid
2,4,5-T2,4,5-trichlorophenoxyacetic acid
Clopyralid3,6-dichloro-2-pyridinecarboxylic acid
Fluroxypyr4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid
Fluazifopbutyl (RS)-2-[4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy]propanoate
Haloxyfopmethyl (RS)-2-[4-(2-chloro-5-(trifluoromethyl)phenoxy)phenoxy]propanoate
Triclopyr[(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid
Bromoxynil3,5-dibromo-4-hydroxybenzonitrile
Ioxynil4-hydroxy-3,5-diiodobenzonitrile
Benazolin4-chloro-7-fluoro-3-methyl-2H-1,3-benzoxazin-2-one
2,3,6-TBA2,3,6-trichlorobenzoic acid
DNOC4,6-dinitro-o-cresol
Metsulfuron-methylmethyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
2,4-DB4-(2,4-dichlorophenoxy)butanoic acid
MCPB4-(4-chloro-2-methylphenoxy)butanoic acid

Advanced Research Topics and Future Directions

Enantioselective Toxicology and Environmental Impact

Dichlorprop is a chiral herbicide, meaning it exists as two non-superimposable mirror-image forms, known as enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. Scientific consensus indicates that the herbicidal activity primarily resides with the (R)-enantiomer, often designated as This compound-P (B76475) nih.govresearchgate.netdntb.gov.uanih.govresearchgate.netresearchgate.net. This enantioselectivity extends beyond efficacy, influencing both toxicity and environmental fate.

Differential Toxicity and Environmental Fate: Studies have revealed that the enantiomers of this compound can exhibit distinct toxicological profiles towards non-target organisms. For instance, research on freshwater algae indicates that (R)-Dichlorprop can be more toxic to certain species, such as Scenedesmus obliquus, while the (S)-enantiomer may show higher toxicity to others, like Chlorella vulgaris nih.govcreative-proteomics.comisodetect.de. Furthermore, the environmental persistence and degradation rates of this compound enantiomers can differ significantly in soil and aquatic environments, influenced by microbial communities and environmental conditions nih.govmdpi.comsdiarticle5.comnypl.orgoup.comazolifesciences.comepa.gov. While the (R)-enantiomer is the active herbicidal agent, the (S)-enantiomer, often considered less active, can sometimes persist longer or exhibit different degradation pathways nih.govmdpi.comnypl.orgepa.gov. Microbial degradation often involves specific enzymes, such as RdpA for the (R)-enantiomer and SdpA for the (S)-enantiomer, which are α-ketoglutarate-dependent dioxygenases dntb.gov.uaresearchgate.netnih.govresearchgate.net.

Table 8.1.1: Comparative Enantioselective Degradation and Toxicity Data for this compound

Organism/EnvironmentEnantiomerDegradation Half-life (approx.)Toxicity Metric (e.g., EC50)Reference(s)
Surface Soil(S)-Dichlorprop~4 daysN/A nih.govnypl.org
Surface Soil(R)-Dichlorprop~8 daysN/A nih.govnypl.org
Sphingomonas herbicidovorans MH(S)-Dichlorprop~43 hoursN/A sdiarticle5.comnih.gov
Sphingomonas herbicidovorans MH(R)-Dichlorprop~82 hoursN/A sdiarticle5.comnih.gov
Chlorella vulgaris(R)-DCPPN/AHigher toxicity nih.govcreative-proteomics.comisodetect.de
Chlorella vulgaris(S)-DCPPN/ALower toxicity nih.govcreative-proteomics.comisodetect.de
Scenedesmus obliquus(R)-DCPPN/AHigher toxicity nih.govcreative-proteomics.comisodetect.de
Scenedesmus obliquus(S)-DCPPN/ALower toxicity nih.govcreative-proteomics.comisodetect.de

Prodrug Design and Controlled Release Systems in Plant Applications

The development of prodrugs and advanced formulations aims to enhance the efficacy and delivery of this compound, particularly in plant growth regulation. Ester derivatives, such as this compound-P-2-ethylhexyl (DCPE), have been investigated as prodrugs that are inactive until metabolized within the plant researchgate.netresearchgate.netresearchgate.net.

Ester Prodrugs and Controlled Release: DCPE, when applied to plants, undergoes rapid hydrolysis to the active form, this compound (DCP). This process acts as a natural controlled-release mechanism, providing a sustained supply of the active auxin to plant tissues researchgate.netresearchgate.netmdpi.comresearchgate.net. Research has shown that DCPE can exhibit stronger effects in promoting root initiation in plant species like poplar (Populus × canadensis) compared to direct application of DCP, particularly at lower concentrations researchgate.netmdpi.comresearchgate.net. Metabolite analyses have demonstrated species-specific hydrolysis rates of DCPE in different plants, highlighting the importance of such studies for optimizing plant applications researchgate.netresearchgate.net.

Table 8.2.1: Efficacy of this compound Ester Prodrugs in Plant Applications

Prodrug/CompoundTarget Plant SpeciesApplication/Effect ObservedConcentration (µM)Key FindingsReference(s)
DCPEPopulus × canadensisRoot induction0.01 - 0.1Stronger effect than DCP; rapid hydrolysis to DCP. researchgate.netmdpi.comresearchgate.net
DCPEPopulus × canadensisAerial root formation1Observed phenomenon not previously seen with traditional auxin treatments. researchgate.netmdpi.comresearchgate.net
DCPPopulus × canadensisRoot induction0.01 - 1Less pronounced effect than DCPE at lower concentrations. researchgate.netmdpi.comresearchgate.net
DCPEWheatHydrolysis to DCPN/ARapid hydrolysis, indicating a controlled release mechanism. researchgate.netresearchgate.net

Omics-Based Approaches in this compound Research

Omics technologies, including metabolomics, transcriptomics, and metagenomics, are increasingly employed to unravel the complex molecular mechanisms underlying this compound's action, metabolism, and environmental fate.

Metabolomics and Transcriptomics: Metabolomic analyses have been instrumental in understanding how this compound enantiomers affect plant metabolism. Studies on Arabidopsis thaliana have revealed that (R)-Dichlorprop can significantly alter leaf metabolism, impacting pathways such as the TCA cycle, fatty acid biosynthesis, and starch/sucrose (B13894) metabolism, while also leading to the accumulation of antioxidants. Conversely, (S)-Dichlorprop has been associated with increases in amino acids and certain terpenoids nih.govresearchgate.net. Metabolomics has also been utilized in read-across studies for phenoxy herbicides, including this compound-P, to assess similarities in metabolic profiles isotope.combfr-akademie.de. While direct transcriptomic studies on this compound are less prevalent in the reviewed literature, research on the closely related 2,4-D has shown that it can induce reactive oxygen species (ROS) and influence auxin signaling pathways, providing insights into potential plant stress responses nih.govdntb.gov.ua.

Metagenomics and Microbial Degradation: Metagenomic and DNA stable isotope probing (SIP) techniques are crucial for identifying the microbial communities and specific genes responsible for this compound degradation in the environment. These studies have revealed the involvement of microbial consortia, often comprising genera such as Sphingobium, Sphingopyxis, Dyella, Sphingomonas, Pseudomonas, and Achromobacter, in the enantioselective breakdown of this compound nih.govresearchgate.netnih.govresearchgate.netfao.org. The genes encoding key enzymes like rdpA and sdpA have been characterized, shedding light on the molecular machinery of degradation dntb.gov.uaresearchgate.netnih.govresearchgate.net.

Development of Novel Remediation Technologies

The persistence of this compound in the environment necessitates the development of effective remediation strategies. Bioremediation, particularly utilizing microbial consortia, is a leading approach, complemented by emerging technologies.

Bioremediation and Phytoremediation: Bioremediation leverages the metabolic capabilities of microorganisms to degrade this compound. Microbial consortia, often exhibiting enhanced degradation efficiency compared to single strains, are key to this process nih.govresearchgate.netfao.orgnih.gov. Specific bacterial genera, including Sphingobium and Sphingopyxis, have been identified for their roles in the enantioselective degradation of this compound nih.govresearchgate.netresearchgate.netnih.govfao.org. Phytoremediation, the use of plants to clean up contaminated sites, is also recognized as a sustainable method for pesticide removal, although specific studies focusing on this compound phytoremediation were not extensively detailed in the initial search results sdiarticle5.comfao.orgappleacademicpress.comresearchgate.net.

Emerging Remediation Technologies: Beyond traditional bioremediation, novel techniques are being explored. These include the use of advanced oxidation processes (AOPs), nanotechnology (e.g., iron oxide nanoparticles to stimulate biodegradation), and biomimetic materials isodetect.desdiarticle5.com. The integration of omics technologies is also supporting the development of more targeted bioremediation strategies by providing a deeper understanding of the microbial degradation pathways and the genetic basis for these processes nih.govmdpi.comresearchgate.netrsc.orgnih.gov.

Table 8.4.1: Microbial Consortia and Key Genera Involved in this compound Bioremediation

Microbial Group/GenusRole in this compound DegradationReference(s)
Microbial ConsortiaEnhanced degradation of this compound compared to single strains. nih.govresearchgate.netfao.orgnih.gov
SphingobiumKey degrader, harbors rdpA gene (R-enantiomer); DNA-SIP enrichment. nih.govresearchgate.netnih.govresearchgate.netnih.govfao.org
SphingopyxisKey degrader, harbors sdpA gene (S-enantiomer); DNA-SIP enrichment. nih.govresearchgate.netnih.govresearchgate.netfao.org
DyellaPotential synergistic role in degradation; metabolite degradation. nih.govresearchgate.netfao.org
SphingomonasPotential synergistic role in degradation; metabolite degradation. nih.govresearchgate.netfao.org
PseudomonasPotential synergistic role in degradation; metabolite degradation. nih.govresearchgate.netfao.org
AchromobacterPotential synergistic role in degradation; metabolite degradation. nih.govresearchgate.netfao.org

Synergistic and Antagonistic Effects of this compound in Mixtures

Herbicide Mixtures and Synergism: Studies investigating mixtures of auxinic herbicides have shown synergistic interactions when this compound-P is combined with other active ingredients like dicamba (B1670444), 2,4-D, and halauxifen/fluroxypyr. These combinations have demonstrated enhanced control of herbicide-resistant weed populations, such as resistant kochia (Bassia scoparia), leading to greater shoot dry weight reduction in target weeds nih.gov. The formulation of this compound DX, for example, combines this compound-P with 2,4-D as a tank-mix partner for broadleaf weed control in cereals wur.nl. These findings underscore the importance of understanding mixture dynamics for optimizing herbicide performance and managing resistance.

Table 8.5.1: Synergistic Effects of this compound-P in Herbicide Mixtures

Herbicide MixtureTarget WeedObserved EffectReference(s)
Dicamba + this compound-pKochia (MHR)Synergistic shoot dry weight reduction; enhanced control. nih.gov
Dicamba + this compound-p + 2,4-DKochia (MHR)Synergistic shoot dry weight reduction; enhanced control. nih.gov
Dicamba + Halauxifen/Fluroxypyr + this compound-pKochia (MHR)Synergistic control; significant shoot dry weight reduction. nih.gov
This compound-P (as 2-Ethylhexyl Ester) + 2,4-D (ester)Broadleaf weeds in cereals (e.g., wheat)Tank-mix partner for broad-spectrum control. wur.nlasm.org

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting and quantifying dichlorprop in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used for this compound detection. For enantiomer-specific analysis (e.g., racemic mixtures), chiral columns like Phenomenex Lux Amylose-2 are effective . Validation should include calibration with certified reference standards (e.g., 100 µg/mL in methanol or nonane) and recovery tests in matrices such as soil or water . NIST provides thermodynamic data (e.g., melting point, sublimation enthalpy) to cross-validate purity .

Q. How does this compound behave in soil environments, and what factors influence its adsorption and mobility?

  • Methodological Answer : this compound exhibits moderate adsorption (Koc 12–40) but degrades rapidly in soil (DT50 21–25 days), primarily via side-chain cleavage to 2,4-dichlorophenol . Mobility is pH-dependent: higher solubility in alkaline conditions increases leaching risk. Experimental protocols should include soil column studies with varying organic matter content and pH levels to model field conditions .

Q. What are the primary toxicity mechanisms of this compound in non-target organisms?

  • Methodological Answer : Acute exposure in mammals causes gastrointestinal distress (nausea, vomiting) and neurotoxicity, while chronic studies suggest endocrine disruption . In vitro assays (e.g., mitochondrial membrane potential assays) and in vivo models (e.g., zebrafish embryos) are recommended to assess cytotoxicity. Regulatory thresholds should reference EPA guidelines, which restrict aerial application due to mobility risks .

Advanced Research Questions

Q. How should researchers design experiments to investigate microbial degradation kinetics of this compound in water treatment systems?

  • Methodological Answer : Use microcosms with filter sand (e.g., 100 g sand + 100 mL water) under controlled oxygen levels. Track removal kinetics via <sup>14</sup>C-labeled this compound to quantify mineralization (e.g., <sup>14</sup>CO2 production) and abiotic controls . Key parameters:

Initial Conc. (µg/L)Removal at 30 min (%)Mineralization at 7 days (%)
0.2>5010.4
4.2>5010.4
Data derived from triplicate experiments under high oxygen .

Q. How can contradictory data on this compound degradation rates across studies be resolved?

  • Methodological Answer : Discrepancies often arise from oxygen availability, microbial consortia, or soil type. For example, Sjælsø Plant II filter sand showed higher mineralization (10.4%) than other substrates . Meta-analyses should normalize data to oxygen per gram of substrate and compare degradation pathways (e.g., side-chain vs. ring cleavage) . Statistical models (e.g., first-order kinetics) must account for abiotic removal .

Q. What methodologies are effective for studying enantiomer-specific biodegradation of this compound?

  • Methodological Answer : Chiral separation via HPLC with amylose-based columns can resolve enantiomers. Laboratory soil studies using racemic this compound should measure enantiomeric excess (EE) over time to assess microbial preference . For field studies, compound-specific isotope analysis (CSIA) can track enantiomer fate in groundwater .

Q. How do researchers distinguish between adsorption and mineralization in this compound removal studies?

  • Methodological Answer : Combine <sup>14</sup>C-tracing (quantifying <sup>14</sup>CO2 for mineralization) with mass balance analysis. Abiotic controls (autoclaved sand) isolate adsorption effects. For example, >50% removal within 30 minutes in live microcosms vs. <10% in abiotic controls indicates biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.